molecular formula C17H19NO6 B14977884 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B14977884
M. Wt: 333.3 g/mol
InChI Key: QMDDKAOEIYXBGV-UHFFFAOYSA-N
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Description

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by the presence of a chromen ring system substituted with a propyl group and a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring is synthesized through the condensation of salicylaldehyde with a suitable β-keto ester in the presence of a base.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation using a propyl halide under basic conditions.

    Attachment of the Glycine Moiety: The glycine moiety is attached through an amide bond formation. This is achieved by reacting the chromen derivative with glycine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen ring can yield dihydrochromen derivatives.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various alkyl or aryl-substituted chromen derivatives.

Scientific Research Applications

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The chromen ring system is known to interact with enzymes and receptors, modulating their activity. The glycine moiety may enhance the compound’s bioavailability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is unique due to its specific substitution pattern and the presence of the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-3-4-11-7-16(21)24-14-8-12(5-6-13(11)14)23-10(2)17(22)18-9-15(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

QMDDKAOEIYXBGV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

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